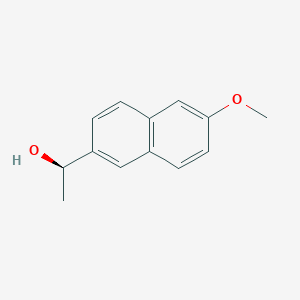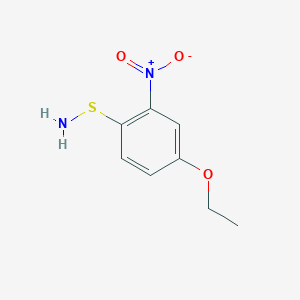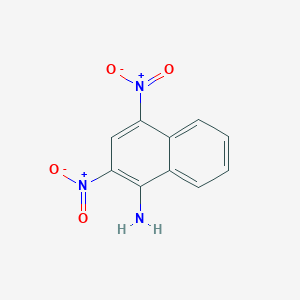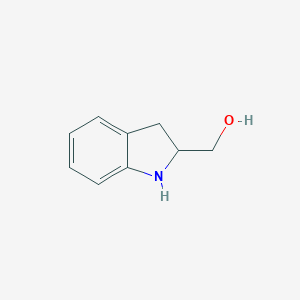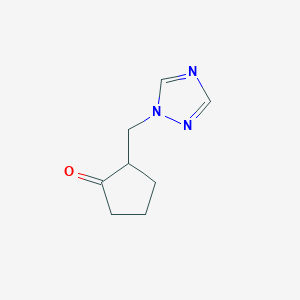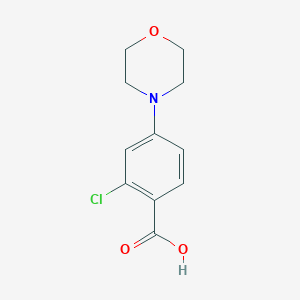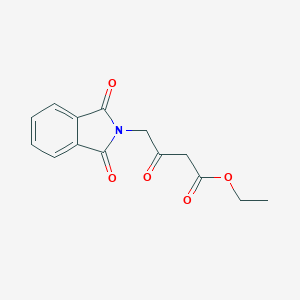
Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate
Übersicht
Beschreibung
Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate is a chemical compound with a molecular weight of 277.28 . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione . Another study reported the synthesis of a 3,3-disubstituted isoindolinone by means of Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, single-crystal XRD was used to verify the structure of ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester . The molecules of isoindole are connected in the form of dimers, and the π⋯π stacking interaction between aromatic rings further stabilizes the crystal packing .Chemical Reactions Analysis
The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione . Another reaction involved the decarboxylation of a malonate dimethylester under Krapcho reaction conditions .Physical And Chemical Properties Analysis
Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate is a solid substance under normal conditions . DFT studies suggest that HOMO is over the substituted aromatic ring, the LUMO is present mainly over the indole side, and nucleophilic and electrophilic corners point out the reactivity of the product .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate, as part of the 4-hydroxycoumarin derivatives, has been investigated for its antioxidant properties. Studies reveal its efficacy in vitro, particularly in a hypochlorous system. This compound demonstrates significant scavenger activity at high concentrations, indicating its potential as an antioxidant agent (Stanchev et al., 2009).
Antimicrobial Activities
Research indicates that certain derivatives of this compound show promising antimicrobial activities. These derivatives have been synthesized and tested for their effectiveness against various microbes. The studies provide insights into the potential of these compounds in combating microbial infections (Kumar et al., 2016).
Role in Synthesizing Medicinal Intermediates
This compound plays a crucial role in the synthesis of medicinal intermediates. For instance, it is used in the asymmetric synthesis of atorvastatin intermediate, a significant drug for lowering cholesterol levels. The bioreduction process involving this compound demonstrates efficient production and high yield (Zhou et al., 2011).
Catalytic Applications
Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate is a key intermediate in catalytic reactions for synthesizing various heterocycles. Its versatility as a precursor in these reactions highlights its importance in organic synthesis and the development of new chemical entities (Honey et al., 2012).
Applications in Agricultural Science
In agricultural science, derivatives of Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate have been explored for their growth-regulating activity on plants, such as soybeans. These studies provide insights into the potential agricultural applications of these compounds, particularly in plant growth regulation (Stanchev et al., 2010).
Potential as Anticancer Agents
Compounds synthesized from Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate have been investigated for their potential as anticancer agents. These studies involve the synthesis and characterization of compounds with specific molecular structures, targeting anticancer activity (Nadhum & Mohammed, 2020).
Safety And Hazards
The safety data sheet for a similar compound, (2S)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
ethyl 4-(1,3-dioxoisoindol-2-yl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-2-20-12(17)7-9(16)8-15-13(18)10-5-3-4-6-11(10)14(15)19/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDUXGINCDZFAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90930145 | |
| Record name | Ethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate | |
CAS RN |
13855-80-6 | |
| Record name | 2H-Isoindole-2-butanoic acid, 1,3-dihydro-beta,1,3-trioxo-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013855806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


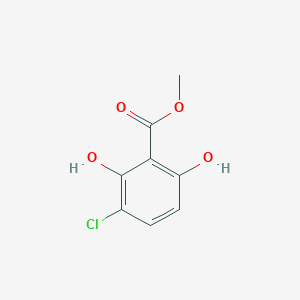
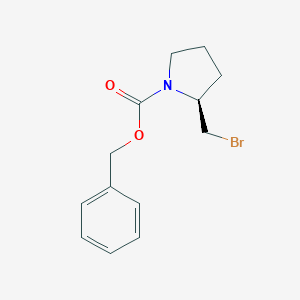

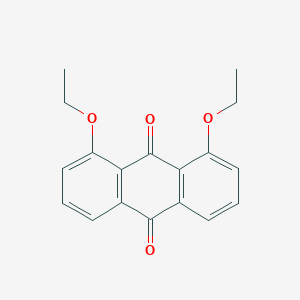
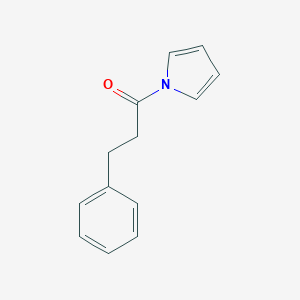
![2-[(3-fluorophenoxy)methyl]benzoic Acid](/img/structure/B172564.png)
